2,4-Dimethylbenzene-1,3-diamine

Description

BenchChem offers high-quality 2,4-Dimethylbenzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylbenzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

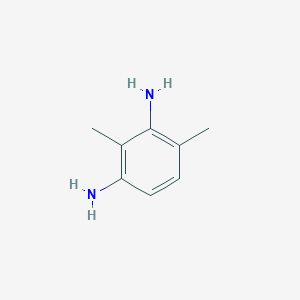

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBLEUZLLURXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405019 | |

| Record name | 2,4-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-26-1 | |

| Record name | 2,4-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Studies on Chemical Reactivity and Mechanistic Pathways of 2,4 Dimethylbenzene 1,3 Diamine

Reaction Mechanisms in Derivatization

2,4-Dimethylbenzene-1,3-diamine, also known as 2,4-diamino-m-xylene, is a versatile aromatic diamine. Its chemical reactivity is characterized by the two primary amine groups attached to a benzene (B151609) ring, which is further activated by two methyl groups. These structural features allow it to undergo a variety of derivatization reactions, making it a valuable intermediate in the synthesis of a wide range of more complex molecules. The nucleophilic nature of the amine groups is the primary driver for its participation in reactions such as imine and Schiff base formation, as well as the construction of heterocyclic systems like benzimidazoles.

Imine and Schiff Base Formation

The reaction of 2,4-Dimethylbenzene-1,3-diamine with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. tsijournals.com The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), which is the defining feature of an imine. tsijournals.comscispace.com

The general mechanism can be described in the following steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate.

Proton transfer from the nitrogen to the oxygen, followed by the elimination of water to form the imine.

The reaction can proceed at one or both amine groups of the 2,4-Dimethylbenzene-1,3-diamine, depending on the stoichiometry of the reactants. When one equivalent of an aldehyde or ketone is used, a mono-imine is formed. With two equivalents, a di-imine can be synthesized. researchgate.net The stability of the resulting Schiff base is often enhanced by the aromatic nature of the diamine. orientjchem.org These Schiff bases are important ligands in coordination chemistry and can be used to form metal complexes. tsijournals.com

Benzimidazole (B57391) Synthesis Pathways

Benzimidazoles are a class of heterocyclic compounds with a wide range of applications. One common synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While 2,4-Dimethylbenzene-1,3-diamine is a meta-diamine, its derivatives can be utilized in the synthesis of related heterocyclic structures. However, for the direct synthesis of a benzimidazole ring, an ortho-diamine is required. organic-chemistry.orgnih.gov

A general pathway for benzimidazole synthesis from an o-phenylenediamine involves the following steps:

Reaction of the o-phenylenediamine with a carboxylic acid, aldehyde, or other C1 synthon. organic-chemistry.org

Formation of a Schiff base intermediate when an aldehyde is used.

Intramolecular cyclization through the attack of the second amine group on the intermediate.

Dehydration or oxidation to yield the aromatic benzimidazole ring. organic-chemistry.org

Various catalysts and reaction conditions can be employed to promote this reaction, including the use of microwave irradiation to reduce reaction times and improve yields. organic-chemistry.org While 2,4-Dimethylbenzene-1,3-diamine itself does not directly form a benzimidazole through this pathway due to the meta-orientation of its amine groups, understanding these mechanisms is crucial for the synthesis of related nitrogen-containing heterocycles.

Diazabutadiene Ligand Formation

Diazabutadienes, also known as α-diimines or 1,4-diaza-1,3-butadienes, are a class of chelating ligands that can be synthesized from the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound (an α-diketone). The reaction of 2,4-Dimethylbenzene-1,3-diamine with an appropriate dicarbonyl compound can lead to the formation of related diazabutadiene-type structures.

The formation of these ligands typically involves the condensation of the amine groups with the carbonyl groups of the diketone, forming two imine bonds. The resulting molecule contains a conjugated N=C-C=N system, which is capable of coordinating to metal centers in a bidentate fashion. The electronic and steric properties of the resulting diazabutadiene ligand can be tuned by modifying the substituents on the diamine and the dicarbonyl compound.

Polymerization Kinetics and Mechanisms

2,4-Dimethylbenzene-1,3-diamine is a key monomer in the synthesis of various polymers and resins due to its two reactive amine groups. It can participate in polymerization reactions, such as polycondensation, and also acts as a curing agent for thermosetting resins.

Polycondensation Reactions for Polymer and Resin Synthesis

Polycondensation is a step-growth polymerization process where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or methanol. rsc.org 2,4-Dimethylbenzene-1,3-diamine can undergo polycondensation with difunctional monomers like diacids, diacyl chlorides, or dianhydrides to produce polyamides and polyimides, respectively. nih.govresearchgate.net

For example, the reaction of 2,4-Dimethylbenzene-1,3-diamine with a diacyl chloride proceeds via nucleophilic acyl substitution. The amine groups of the diamine attack the electrophilic carbonyl carbons of the diacyl chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride. This process is repeated to build up the polymer chain. The kinetics of such reactions can be influenced by factors like monomer concentration, temperature, and the presence of a catalyst. researchgate.net

The resulting polymers often exhibit high thermal stability and desirable mechanical properties due to the aromatic and rigid nature of the 2,4-Dimethylbenzene-1,3-diamine monomer. nih.gov

Cross-linking and Curing Agent Chemistry

In addition to forming linear polymers, 2,4-Dimethylbenzene-1,3-diamine is widely used as a curing agent or cross-linker for epoxy resins. The curing process involves the reaction of the primary amine groups of the diamine with the epoxide rings of the epoxy prepolymer. This reaction is a nucleophilic ring-opening of the epoxide.

The mechanism proceeds as follows:

The nitrogen atom of the primary amine attacks one of the carbon atoms of the epoxide ring.

This leads to the opening of the three-membered ring and the formation of a hydroxyl group and a secondary amine.

The newly formed secondary amine can then react with another epoxide ring, leading to the formation of a cross-linked network.

Each primary amine group can react with two epoxide rings, and therefore, one molecule of 2,4-Dimethylbenzene-1,3-diamine can react with up to four epoxide rings, leading to a high cross-link density. This three-dimensional network structure is responsible for the high strength, chemical resistance, and thermal stability of the cured epoxy resin. The kinetics of the curing process are complex and can be studied using techniques like differential scanning calorimetry (DSC) to determine the extent of reaction and the activation energy. mdpi.com

Interactive Data Table: Reactivity of 2,4-Dimethylbenzene-1,3-diamine

| Reaction Type | Reactant(s) | Product Type | Key Features of Mechanism |

| Imine/Schiff Base Formation | Aldehyde or Ketone | Imine/Schiff Base | Nucleophilic attack of amine on carbonyl, followed by dehydration. tsijournals.com |

| Polycondensation | Diacyl Chloride | Polyamide | Nucleophilic acyl substitution, step-growth polymerization. nih.gov |

| Polycondensation | Dianhydride | Polyimide | Formation of a poly(amic acid) intermediate, followed by cyclodehydration. researchgate.net |

| Epoxy Curing | Epoxy Resin | Cross-linked Thermoset | Nucleophilic ring-opening of the epoxide by the amine groups. |

Aromatic Substitution Reaction Dynamics

The reactivity of 2,4-Dimethylbenzene-1,3-diamine in electrophilic aromatic substitution is dictated by the powerful activating and directing effects of its substituents. The two amino (-NH₂) groups are strong activating groups, donating electron density to the aromatic ring through resonance. The two methyl (-CH₃) groups are weaker activating groups, contributing electron density via an inductive effect. This high degree of activation makes the aromatic ring exceptionally nucleophilic and prone to rapid reaction with electrophiles.

The directing effects of these substituents determine the position of electrophilic attack. Both amino and methyl groups are ortho, para-directors. In 2,4-Dimethylbenzene-1,3-diamine, the positions ortho and para to the activating groups are key sites for substitution. Specifically, the positions C5 and C6 are the most likely points of electrophilic attack due to the synergistic activating effects of the adjacent amino and methyl groups.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Formation of the Sigma Complex: The electron-rich aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is the rate-determining step of the reaction. The electron-donating amino and methyl groups significantly stabilize this cationic intermediate, leading to a high reaction rate.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Given the strong activation, reactions such as nitration, halogenation, and sulfonation are expected to proceed under mild conditions. However, the high reactivity can also present challenges, such as polysubstitution and side reactions if the reaction conditions are not carefully controlled.

Illustrative Reaction Dynamics Data (Hypothetical)

The following table presents hypothetical kinetic data for the nitration of 2,4-Dimethylbenzene-1,3-diamine compared to benzene and toluene. This data is illustrative and intended to reflect the expected increase in reaction rate due to the strong activating groups.

| Compound | Relative Rate of Nitration (Compared to Benzene) | Major Isomeric Products |

| Benzene | 1 | Mononitrobenzene |

| Toluene | 25 | ortho-Nitrotoluene, para-Nitrotoluene |

| 2,4-Dimethylbenzene-1,3-diamine | > 1 x 10⁶ | 5-Nitro-2,4-dimethylbenzene-1,3-diamine |

Coordination Chemistry and Metal Complexation Research

The presence of two amino groups makes 2,4-Dimethylbenzene-1,3-diamine a potential bidentate ligand in coordination chemistry. The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. The geometry of the ligand, with the two amino groups in a 1,3-relationship on the benzene ring, would allow it to form a chelate ring with a metal ion.

While specific studies on the coordination complexes of 2,4-Dimethylbenzene-1,3-diamine are not prominent in the available literature, research on related phenylenediamine isomers provides insight into its potential behavior. For example, o-phenylenediamine is a well-known chelating ligand that forms stable complexes with a variety of transition metals. It is reasonable to expect that 2,4-Dimethylbenzene-1,3-diamine would act similarly, functioning as a bidentate ligand to form complexes of the type [M(L)ₓ]ⁿ⁺, where L is the diamine ligand.

The steric hindrance from the two methyl groups adjacent to the amino groups might influence the coordination geometry and the stability of the resulting metal complexes. These methyl groups could affect the ability of the ligand to adopt the ideal conformation for chelation, potentially leading to distorted coordination spheres or favoring the formation of monodentate linkages under certain conditions.

Illustrative Metal Complexation Data (Hypothetical)

The following table provides hypothetical data for the formation of a metal complex between 2,4-Dimethylbenzene-1,3-diamine and a generic divalent metal ion (M²⁺).

| Metal Ion (M²⁺) | Ligand (L) | Complex Formula | Formation Constant (log K_f) | Coordination Geometry |

| Cu²⁺ | 2,4-Dimethylbenzene-1,3-diamine | [Cu(L)₂]²⁺ | 8.5 | Distorted Square Planar |

| Ni²⁺ | 2,4-Dimethylbenzene-1,3-diamine | [Ni(L)₃]²⁺ | 7.2 | Octahedral |

| Zn²⁺ | 2,4-Dimethylbenzene-1,3-diamine | [Zn(L)₂]²⁺ | 5.8 | Tetrahedral |

Further experimental research would be necessary to fully elucidate the coordination chemistry of this compound, including the synthesis and characterization of its metal complexes and the determination of their structural and electronic properties.

Environmental Chemistry and Transformation Pathways of 2,4 Dimethylbenzene 1,3 Diamine

Occurrence and Distribution in Environmental Compartments

No studies were identified that document the presence, concentration, or distribution of 2,4-Dimethylbenzene-1,3-diamine in various environmental media such as water, soil, air, or sediment.

Elucidation of Environmental Degradation Mechanisms

Specific research elucidating the environmental degradation of this compound is not available.

Photodegradation Kinetics and Product Identification

No data could be found on the kinetics of photodegradation or the identification of transformation products resulting from the exposure of 2,4-Dimethylbenzene-1,3-diamine to sunlight.

Microbial Biodegradation Pathways and Biotransformation Products

There is a lack of published research on the microbial biodegradation of 2,4-Dimethylbenzene-1,3-diamine, its metabolic pathways in microorganisms, or the resulting biotransformation products.

Abiotic Hydrolysis and Oxidation in Aquatic and Terrestrial Systems

Information regarding the rate and products of abiotic hydrolysis or oxidation of this compound in environmental systems is not available in the current body of scientific literature.

Advanced Environmental Monitoring and Assessment Methodologies

No specific advanced methods for the monitoring and assessment of 2,4-Dimethylbenzene-1,3-diamine in the environment have been developed or reported.

This gap in the scientific record highlights a need for future research to understand the environmental persistence, mobility, and ultimate fate of 2,4-Dimethylbenzene-1,3-diamine.

Cutting Edge Analytical Methodologies for 2,4 Dimethylbenzene 1,3 Diamine

Development and Validation of Chromatographic Techniques

Chromatographic methods are the cornerstone for separating 2,4-Dimethylbenzene-1,3-diamine from complex matrices, including reaction mixtures, polymer extracts, and environmental samples. The development and validation of these techniques are essential for reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds like 2,4-Dimethylbenzene-1,3-diamine. Due to the polarity and potential for column interaction of amine groups, derivatization is sometimes employed to improve peak shape and thermal stability, although modern, inert columns can often analyze them directly. vt.edu

Research findings indicate that a well-developed GC-MS method can achieve low detection limits required for trace analysis. The validation process ensures the method's accuracy, precision, linearity, and robustness. For instance, a direct sample introduction method for GC-MS/MS has been shown to reduce matrix effects when analyzing chemicals in complex biological tissues. nih.gov The selection of an appropriate capillary column, such as a low-polarity phenyl-arylene or a mid-polarity column, is critical for achieving separation from other isomers and matrix components. The mass spectrometer, operating in selected ion monitoring (SIM) mode, provides high selectivity and sensitivity by monitoring characteristic ions of the target analyte.

Key Research Findings:

Column Selection: Columns like the Agilent DB-5 or similar 5% phenyl-methylpolysiloxane phases provide good resolution for aromatic amines. lcms.cz

Injection Technique: Splitless injection is typically used for trace analysis to ensure the maximum amount of analyte reaches the column. lcms.cz A cold-on-column inlet can be beneficial for thermally labile or active compounds like amines, minimizing degradation. vt.edu

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard, producing a reproducible fragmentation pattern that serves as a fingerprint for library matching and compound confirmation. nih.govlcms.cz High-resolution mass spectrometry (Q-TOF) can further enhance confidence in identification by providing accurate mass data for fragment ions. lcms.cz

Method Validation: Validation studies demonstrate good recovery (e.g., 86.9% to 106.7%) and precision (relative standard deviations less than 15%) for related analytical workflows. gcms.cz

Below is an interactive table summarizing typical GC-MS parameters for the analysis of aromatic amines.

Typical GC-MS Parameters for 2,4-Dimethylbenzene-1,3-diamine Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| GC System | Agilent 8890 GC or similar | Provides precise electronic pneumatic control and temperature programming. lcms.cz |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard dimension, non-polar phase suitable for separating aromatic compounds. lcms.cz |

| Carrier Gas | Helium at 1.0-1.5 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. nih.gov |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the analyte. lcms.cz |

| Oven Program | Initial 60°C, ramp at 10-15°C/min to 300°C | Separates analytes based on boiling point and column interaction. nih.gov |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Provides mass-based detection for high selectivity. lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, energetic ionization that creates reproducible fragment patterns. nih.gov |

| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly increases sensitivity for trace analysis. gcms.cz |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that are less volatile or thermally sensitive. For 2,4-Dimethylbenzene-1,3-diamine, reversed-phase HPLC is the most common approach.

Advanced detection methods are key to achieving the necessary sensitivity and selectivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the acquisition of the full UV-Vis spectrum of the analyte as it elutes, aiding in peak identification and purity assessment. For even greater specificity and lower detection limits, HPLC coupled with a mass spectrometer (LC-MS) is employed. Furthermore, electrochemical detection (HPLC-EC) is highly sensitive for electroactive compounds like aromatic amines, offering detection at picogram levels. nih.gov

Key Research Findings:

Column and Mobile Phase: Separation is typically achieved on a C18 or a phenyl-hexyl column, which provides favorable interactions for aromatic compounds. The mobile phase usually consists of a buffered aqueous solution (e.g., with ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. lcms.cz

Advanced Detection:

LC-MS: Electrospray ionization (ESI) in positive mode is effective for protonating the amine groups, allowing for sensitive detection by the mass spectrometer. lcms.cz

HPLC-EC: Amperometric or coulometric detectors can be used. The method relies on the oxidation of the amine groups at a specific applied potential, providing excellent selectivity as few other compounds in a given matrix will oxidize at the same potential. nih.gov

Validation: A fully validated HPLC-EC method for neurotransmitters demonstrated excellent linearity (correlation coefficients >0.99), low limits of detection (0.01-0.03 ng/mL), and high accuracy (96-100%). nih.gov Similar performance can be expected for a well-developed method for 2,4-Dimethylbenzene-1,3-diamine.

The interactive table below outlines typical conditions for an HPLC method.

Typical HPLC Parameters for 2,4-Dimethylbenzene-1,3-diamine Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| HPLC System | Agilent 1290 Infinity II or similar | Modern UHPLC/HPLC systems allow for high pressures and low dispersion. |

| Column | Reversed-Phase C18 or Phenyl-Hexyl, 2.1/4.6 mm ID, 1.8-3.5 µm particle size | Provides hydrophobic and π-π interactions for retaining aromatic amines. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Provides protons for ionization and controls pH. lcms.cz |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the analyte. lcms.cz |

| Flow Rate | 0.3-1.0 mL/min | Dependent on column diameter and particle size. |

| Detector | Diode Array Detector (DAD), Mass Spectrometer (MS), or Electrochemical (EC) Detector | Choice depends on required sensitivity and selectivity. lcms.cznih.gov |

| DAD Wavelength | ~240 nm and 285 nm | Corresponds to the UV absorbance maxima of the aromatic amine structure. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently protonates the basic amine groups for detection. lcms.cz |

Application of Spectroscopic Techniques for Structural Characterization and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,4-Dimethylbenzene-1,3-diamine and for quantifying it, especially in pure form or as a major component in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules and is particularly powerful for distinguishing between isomers. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule is unique, resulting in a distinct spectral fingerprint.

For 2,4-Dimethylbenzene-1,3-diamine, NMR can unequivocally differentiate it from its isomers, such as 4,6-Dimethylbenzene-1,3-diamine or N,N'-dimethyl-1,3-benzenediamine. nih.govsigmaaldrich.comsigmaaldrich.com

¹H NMR: The spectrum of 2,4-Dimethylbenzene-1,3-diamine is expected to show distinct signals for the two methyl groups, the two amine protons, and the two aromatic protons. The position (chemical shift) and splitting pattern (spin-spin coupling) of the aromatic protons are highly informative. The proton at C5 will be a doublet, coupled to the proton at C6, while the proton at C6 will be a doublet coupled back to the proton at C5. This pattern is distinct from, for example, 4,6-dimethyl-1,3-benzenediamine, which would show a singlet for the aromatic proton at C2 and another singlet for the proton at C5.

¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. For 2,4-Dimethylbenzene-1,3-diamine, eight distinct signals are expected (two methyl, six aromatic). The chemical shifts of the carbons directly bonded to the nitrogen atoms are significantly different from those bonded to methyl groups or hydrogen.

2D NMR: Techniques like COSY (Correlation Spectroscopy) can confirm which protons are coupled to each other, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity, helping to confirm the relative positions of the methyl and amine groups on the ring. ipb.pt

Predicted NMR Data for 2,4-Dimethylbenzene-1,3-diamine (in CDCl₃)

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|---|

| Aromatic CH | C5-H | ~6.7-6.9 | ~115-120 | Expected to be a doublet. |

| Aromatic CH | C6-H | ~6.0-6.2 | ~105-110 | Expected to be a doublet, shifted upfield due to ortho amino groups. |

| Amine NH₂ | N1/N3 | ~3.5-4.5 (broad) | - | Broad signal, chemical shift is concentration and solvent dependent. |

| Methyl CH₃ | C2-CH₃ | ~2.1-2.3 | ~17-20 | Singlet. |

| Methyl CH₃ | C4-CH₃ | ~2.1-2.3 | ~17-20 | Singlet. |

| Aromatic C-N | C1/C3 | - | ~140-145 | Quaternary carbons attached to nitrogen. |

| Aromatic C-C | C2/C4 | - | ~120-125 | Quaternary carbons attached to methyl groups. |

Vibrational Spectroscopy (IR, Raman) in Material Science Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com In material science, these techniques are used to characterize polymers made from 2,4-Dimethylbenzene-1,3-diamine, to monitor the curing process of resins, and to identify the compound as a component in a composite material.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The N-H stretching vibrations of the primary amine groups in 2,4-Dimethylbenzene-1,3-diamine appear as a characteristic doublet in the range of 3350-3500 cm⁻¹. The C-H stretching of the methyl groups and aromatic ring, C=C stretching within the ring, and N-H bending vibrations also provide a unique fingerprint.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is highly sensitive to non-polar bonds. The aromatic ring vibrations and C-C backbone of polymers are often strong in the Raman spectrum. An important advantage of Raman is its low interference from water, making it suitable for analyzing aqueous samples or monitoring reactions in solution. spectroscopyonline.com It is also a valuable tool for analyzing the crystalline form of materials. spectroscopyonline.com

In a material science context, changes in the vibrational spectra can indicate the consumption of the amine groups during a polymerization reaction, signified by the disappearance of the N-H stretching bands.

Characteristic Vibrational Frequencies for 2,4-Dimethylbenzene-1,3-diamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | IR | A characteristic doublet for primary amines. spectroscopyonline.com |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Typical for aromatic compounds. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From the two methyl groups. spectroscopyonline.com |

| N-H Bend (scissoring) | 1590 - 1650 | IR | Characteristic amine deformation. |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman | Multiple bands are characteristic of the substitution pattern. |

| Aromatic C-N Stretch | 1250 - 1360 | IR | Strong band indicating the amine-ring connection. |

Electroanalytical Techniques for Detection and Characterization

Electroanalytical techniques offer a sensitive and often low-cost approach for the quantification of electroactive species like 2,4-Dimethylbenzene-1,3-diamine. The two primary amine groups on the benzene (B151609) ring are susceptible to electrochemical oxidation.

Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used for its detection. These techniques typically involve a three-electrode system where a potential is applied to a working electrode, and the resulting current from the analyte's oxidation is measured. The peak height or current is proportional to the concentration of the analyte.

For enhanced selectivity and sensitivity, chemically modified electrodes (CMEs) are often developed. The surface of a standard electrode (like glassy carbon) can be modified with nanomaterials, polymers, or other mediators that facilitate the electron transfer process or pre-concentrate the analyte at the electrode surface. While direct electroanalysis of 2,4-Dimethylbenzene-1,3-diamine in complex samples can be challenging due to fouling and interferences, its coupling with a separation technique like HPLC (as discussed in section 6.1.2) is a highly effective strategy. nih.gov Research in the field of electrochemical sensors for related aromatic amines has shown that voltammetric techniques using modified electrodes can achieve low detection limits and offer a rapid means of analysis.

Innovative Sample Preparation and Derivatization Protocols for Analysis

The accurate and sensitive determination of 2,4-dimethylbenzene-1,3-diamine in various matrices necessitates robust sample preparation and often derivatization to enhance its analytical properties. Innovations in these protocols are crucial for overcoming challenges such as low analyte concentration, matrix interference, and the compound's inherent chemical properties. This section explores cutting-edge methodologies for the extraction and derivatization of 2,4-dimethylbenzene-1,3-diamine and structurally related aromatic amines, providing a foundation for the development of specific analytical methods.

Solid-Phase Extraction (SPE) for Aromatic Amine Recovery

Solid-phase extraction (SPE) has emerged as a powerful technique for the pre-concentration and purification of aromatic amines from complex sample matrices, offering advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption and improving sample throughput. scilit.comresearchgate.net The selection of the appropriate SPE sorbent is critical and is dictated by the physicochemical properties of the analyte and the sample matrix.

For aromatic amines, which are weak organic bases, their retention on SPE sorbents can be manipulated by adjusting the pH of the sample. oup.com In aqueous solutions, these amines exist in equilibrium between their neutral and ionized forms. oup.com To enhance retention on non-polar sorbents like styrene-divinylbenzene or C18, the sample pH is typically adjusted to be alkaline, ensuring the amines are in their neutral, less polar state. oup.comnih.gov Conversely, for ion-exchange sorbents, the pH is adjusted to ensure the amine is charged.

A study on the extraction of various aromatic amines from water samples utilized a styrene-divinylbenzene based HR-P phase. The investigation revealed that at a pH of 9, most anilines, which are structurally similar to 2,4-dimethylbenzene-1,3-diamine, exhibited recoveries between 80-120% with relative standard deviations of ≤ 5% at concentration levels of 10-20 µg/L. nih.gov This indicates that a similar approach could be effective for 2,4-dimethylbenzene-1,3-diamine.

Table 1: Exemplary Solid-Phase Extraction Parameters for Aromatic Amines from Water

| Parameter | Condition | Rationale |

| Sorbent | Styrene-divinylbenzene copolymer | Provides good retention for non-polar to moderately polar compounds. |

| Sample pH | 9 | Ensures aromatic amines are in their neutral form for enhanced retention on a non-polar sorbent. nih.gov |

| Conditioning Solvent | Methanol, followed by water | Activates the sorbent and ensures proper interaction with the aqueous sample. |

| Elution Solvent | Acetonitrile or Methanol | Effectively desorbs the retained amines from the sorbent. |

| Analysis Technique | GC-ECD after derivatization | Provides high sensitivity for the derivatized amines. nih.gov |

This table presents a generalized SPE protocol for aromatic amines based on published methods for related compounds. Optimization would be required for 2,4-Dimethylbenzene-1,3-diamine.

Another innovative approach involves headspace solid-phase microextraction (HS-SPME) with a sol-gel coating containing an ionic liquid. This method was developed for the isolation of monocyclic aromatic amines from water samples. The addition of an ionic liquid to the coating was found to improve the morphology and extraction efficiency of the fiber. For optimal extraction, the sample pH was adjusted with NaOH to ensure the amines were in their neutral form for partitioning into the headspace. oup.com

Derivatization Protocols for Enhanced Detection

Derivatization is a key step in the analysis of many aromatic amines, including 2,4-dimethylbenzene-1,3-diamine, as it can improve volatility for gas chromatography (GC) and enhance detectability for both GC and high-performance liquid chromatography (HPLC). The primary amino groups of 2,4-dimethylbenzene-1,3-diamine are the primary targets for derivatization.

For Gas Chromatography (GC) Analysis:

Several derivatization strategies are employed to make aromatic amines suitable for GC analysis. These include:

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino groups to form stable, volatile derivatives that are highly sensitive to electron capture detection (ECD). nih.govcdc.gov This approach has been successfully used for the analysis of toluenediamine (TDA) isomers in hydrolyzed urine and plasma. nih.gov

Iodination: A method involving the derivatization of aromatic amines to their corresponding iodobenzenes has been developed. These derivatives are highly responsive to an electron-capture detector, allowing for sensitive determination. This method was shown to be applicable to a wide range of 56 aromatic amines. nih.gov

Imine Formation: Condensation with aldehydes, such as benzaldehyde, can convert phenylenediamines into their corresponding imine derivatives. These derivatives are more stable and provide enhanced responses in GC-MS analysis. This technique has been applied to the determination of p-phenylenediamine (B122844) in hair dyes. nih.govscirp.org

Table 2: Comparison of Derivatization Reagents for GC Analysis of Aromatic Amines

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Advantages |

| Pentafluoropropionic Anhydride (PFPA) | Primary and Secondary Amines | Perfluoroacylated Amide | High volatility, excellent ECD response. nih.gov |

| Iodine | Primary Aromatic Amines | Iodobenzene | Selective and sensitive detection with GC-ECD. nih.gov |

| Benzaldehyde | Primary Amines | Imine (Schiff Base) | Stable derivative, enhances GC-MS response. nih.gov |

This table summarizes common derivatization approaches for aromatic amines intended for GC analysis, which are likely applicable to 2,4-Dimethylbenzene-1,3-diamine.

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore into the analyte molecule, thereby increasing its UV or fluorescence detection signal.

3,5-Dinitrobenzoyl Chloride: This reagent reacts with aromatic amines to form derivatives that can be detected by HPLC with a diode array detector (DAD). A method for the determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air involved derivatization with 3,5-dinitrobenzoyl chloride. lodz.pldoaj.org

5-(4,6-dichlorotriazinyl) aminofluorescein (DTAF): This fluorescent reagent reacts with the amino groups of phenylenediamines under alkaline conditions at elevated temperatures (e.g., 90 °C for 10 minutes) to produce highly fluorescent derivatives. This method, coupled with micellar electrokinetic chromatography (MEKC), resulted in a 30- to 81-fold sensitivity enhancement for the analysis of phenylenediamines in hair dyes. nih.govresearchgate.net

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary and secondary amines to form fluorescent derivatives. A study on the determination of dimethylamine (B145610) and diethylamine (B46881) in pharmaceuticals utilized NBD-Cl for pre-column derivatization followed by HPLC with fluorescence detection. The reaction was typically carried out in a borate (B1201080) buffer at a slightly alkaline pH. nih.gov

Table 3: Research Findings on the Derivatization of Toluenediamines for HPLC Analysis

| Analyte | Derivatizing Reagent | Matrix | Key Findings | Reference |

| Toluene-2,4-diamine & Toluene-2,6-diamine | 3,5-Dinitrobenzoyl Chloride | Workplace Air | LODs of 51.36 ng/ml and 52.93 ng/ml, respectively. Linear calibration range of 2.88–57.6 μg/ml. | lodz.pldoaj.org |

| Phenylenediamines | 5-(4,6-dichlorotriazinyl) aminofluorescein (DTAF) | Hair Dyes | LODs of 25-100 nM. 30- to 81-fold sensitivity enhancement compared to MEKC-UV. | nih.govresearchgate.net |

This table presents specific data from studies on compounds structurally related to 2,4-Dimethylbenzene-1,3-diamine, illustrating the potential analytical performance of these derivatization methods.

The selection of a suitable sample preparation and derivatization protocol for 2,4-dimethylbenzene-1,3-diamine will depend on the specific requirements of the analysis, including the sample matrix, the required limit of detection, and the available analytical instrumentation. The methodologies developed for other aromatic amines, particularly toluenediamines and phenylenediamines, provide a strong foundation for developing and validating a robust analytical method for this compound.

Theoretical and Computational Chemistry Insights into 2,4 Dimethylbenzene 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of 2,4-Dimethylbenzene-1,3-diamine would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For aromatic amines, the HOMO is typically located on the benzene (B151609) ring and the amino groups, indicating these are the sites for electrophilic attack.

While no specific data exists for 2,4-Dimethylbenzene-1,3-diamine, studies on similar substituted benzenes show that DFT calculations can provide valuable insights into how substituents affect the electronic properties of the aromatic ring. nih.gov

Ab Initio Methods in Reaction Pathway Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods can be employed to predict the pathways of chemical reactions. For 2,4-Dimethylbenzene-1,3-diamine, ab initio calculations could be used to model its behavior in reactions such as electrophilic substitution or polymerization.

For instance, a study on the formation of methylene (B1212753) diphenyl diamine (MDA) isomers from aniline (B41778) and formaldehyde (B43269) utilized high-level ab initio methods (G3MP2B3) to map out the reaction mechanism, identify transition states, and calculate activation energies. nih.govresearchgate.net A similar investigation for 2,4-Dimethylbenzene-1,3-diamine would provide a detailed understanding of its reaction kinetics and the formation of potential products and byproducts. However, no such specific study has been published.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of 2,4-Dimethylbenzene-1,3-diamine, typically in a solvent or as part of a larger system like a polymer, would reveal information about its intermolecular interactions.

These simulations can predict how molecules of 2,4-Dimethylbenzene-1,3-diamine interact with each other and with other molecules, such as solvents or reactants. This is crucial for understanding its physical properties like solubility, viscosity, and diffusion coefficients. In the context of materials science, MD simulations are used to predict the bulk properties of polymers derived from such diamines. nih.gov While general principles of MD are well-established, specific simulation data for 2,4-Dimethylbenzene-1,3-diamine is not available.

Predictive Modeling of Structure-Reactivity and Structure-Property Relationships

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a compound with its biological activity or physical properties.

A QSAR/QSPR study on 2,4-Dimethylbenzene-1,3-diamine would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a mathematical model that predicts a specific activity or property. Such models are valuable in drug discovery and materials science for screening new compounds and optimizing their properties. While QSAR studies have been conducted on various series of aromatic and diamine compounds, nih.gov a specific model for 2,4-Dimethylbenzene-1,3-diamine has not been reported in the literature.

Non-Rigid Group Theory Applications in Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2,4-Dimethylbenzene-1,3-diamine, which has rotatable methyl and amino groups, there are numerous possible conformations.

Non-rigid group theory is a theoretical framework that can be used to classify the symmetry of such flexible molecules and to understand the dynamics of their conformational changes. It provides a systematic way to analyze the potential energy surface and to predict the most stable conformers. While conformational analysis is a standard part of computational chemistry, the application of non-rigid group theory represents a more specialized and in-depth analysis. There are no published studies applying this specific theoretical approach to 2,4-Dimethylbenzene-1,3-diamine.

Q & A

Basic: What are the recommended synthetic routes for 2,4-Dimethylbenzene-1,3-diamine, and how can purity be ensured?

The synthesis typically involves catalytic hydrogenation or condensation reactions. For example, derivatives of benzene-1,3-diamine are synthesized via Schiff base formation by reacting diamines with aldehydes under reflux in ethanol . Post-synthesis, purification methods include recrystallization (using solvents like ethanol or petroleum ether 40-60) and column chromatography. Purity is validated using HPLC or gas chromatography, with additional confirmation via melting point analysis and spectroscopic techniques (NMR, FT-IR). Ensure inert atmospheres during reactions to prevent oxidation of amine groups .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing 2,4-Dimethylbenzene-1,3-diamine?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and molecular structure (e.g., H and C NMR).

- FT-IR : Identifies functional groups (N-H stretching at ~3300–3500 cm, aromatic C-H).

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal structure using programs like SHELXL for refinement .

- Elemental analysis : Validates empirical formula.

Refer to spectral data tables in studies of analogous compounds for comparative analysis .

Basic: What safety protocols are critical when handling 2,4-Dimethylbenzene-1,3-diamine in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in fume hoods to avoid inhalation (H333 hazard) .

- Waste disposal : Segregate waste and collaborate with certified agencies for hazardous chemical disposal to prevent environmental contamination .

- Storage : Keep in airtight, light-resistant containers under inert gas to prevent degradation.

Advanced: How do solvent-solute interactions influence the reactivity of 2,4-Dimethylbenzene-1,3-diamine in synthetic applications?

Solvent polarity and hydrogen-bonding capacity significantly impact reactivity. For example:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize intermediates in Schiff base formation.

- Binary solvent systems (e.g., ethanol-water mixtures) optimize reaction rates by balancing solubility and dielectric constants.

Refer to solute-solvent interaction studies in analogous diamines, which highlight the role of solvent choice in reaction efficiency and yield .

Advanced: How can researchers resolve contradictions in reported solubility data for 2,4-Dimethylbenzene-1,3-diamine?

Contradictions often arise from variations in experimental conditions (temperature, solvent purity, measurement techniques). Methodological steps include:

- Systematic replication : Repeat experiments under standardized conditions.

- Advanced analytics : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility.

- Statistical analysis : Apply regression models to correlate solubility with solvent parameters (e.g., Hansen solubility parameters) .

Cross-validate findings with literature on structurally similar compounds .

Advanced: How do methyl substituents in 2,4-Dimethylbenzene-1,3-diamine affect its coordination chemistry with metal ions?

The steric hindrance from methyl groups alters ligand geometry and metal-binding affinity:

- Coordination modes : The diamine acts as a bidentate ligand, binding via N atoms. Methyl groups may enforce distorted octahedral geometries in complexes.

- Electronic effects : Electron-donating methyl groups enhance ligand basicity, favoring coordination with soft metals (e.g., Zn(II), Cd(II)) .

Characterize complexes using XRD (SHELX refinement ), magnetic susceptibility measurements, and UV-Vis spectroscopy.

Advanced: What strategies optimize the synthesis of 2,4-Dimethylbenzene-1,3-diamine derivatives for antimicrobial studies?

- Functional group modification : Introduce electron-withdrawing/donating groups to modulate bioactivity.

- High-throughput screening : Test derivatives against microbial targets (e.g., L. major) using standardized MIC assays.

- Structure-activity relationship (SAR) : Correlate substituent effects with antimicrobial efficacy via computational modeling (e.g., DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.